N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan, thiazole, and triazole moieties contribute to its binding affinity and specificity, allowing it to interact with multiple pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole moiety and exhibits similar biological activities.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound contains the furan moiety and is used in the synthesis of heterocyclic compounds with antimicrobial activity.
N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: This compound features a similar structure and is evaluated for antiproliferative activity.
Uniqueness
N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of furan, thiazole, and triazole moieties, which confer distinct chemical and biological properties.
Biological Activity
N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This compound integrates multiple heterocycles, including a furan moiety and a thiazole ring, contributing to its potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Triazole Ring : Known for its role in various biological activities.
- Thiazole Moiety : Contributes to antimicrobial properties.
- Furan Group : Enhances interaction with biological targets.
- Carboxamide Functional Group : Increases solubility and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Candida albicans | 14 | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also shown promising anticancer effects in vitro. Studies have evaluated its cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) | Comparison with Standard Drugs |
---|---|---|
MCF-7 | 5.0 | Comparable to Doxorubicin (IC50 = 4.8 µM) |
HCT116 | 6.5 | More effective than 5-Fluorouracil (IC50 = 10 µM) |
HepG2 | 7.0 | Less effective than standard drug |
The mechanism of action appears to involve inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .
3. Neuroprotective Activity
Preliminary studies have indicated that this compound may possess neuroprotective properties. Behavioral assays conducted on animal models demonstrated improvements in cognitive functions and reductions in neuroinflammatory markers.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to neuroprotection.
Case Studies
Several studies have explored the efficacy of this compound:
Study A : Investigated the antimicrobial effects against multi-drug resistant strains of bacteria. The results showed significant activity, suggesting potential use in treating resistant infections.
Study B : Evaluated anticancer effects using MTT assays across various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-10(11(18)14-7-9-3-2-5-19-9)15-16-17(8)12-13-4-6-20-12/h2-6H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLAHSLUOQYMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.